N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine - 573678-04-3

N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine

Catalog Number: EVT-276895
CAS Number: 573678-04-3
Molecular Formula: C21H12F6N4
Molecular Weight: 434.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NGD-8243 is a TRPV1 antagonist.
Mechanism of Action

While a precise mechanism of action for N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine is not described in the provided papers, its structural similarity to other quinazoline derivatives suggests possible mechanisms:* Kinase Inhibition: Quinazolines are known to inhibit various protein kinases, enzymes that regulate crucial cellular processes. This compound might target specific kinases involved in cell growth, proliferation, or survival. []* Receptor Interaction: The compound may interact with specific cellular receptors, modulating downstream signaling pathways and ultimately impacting cellular behavior. []

Applications
  • Oncology: Given the established role of quinazoline derivatives in cancer research, this compound could be investigated for its potential anti-tumor activity against various cancer cell lines. [] [] This might involve studies on cell viability, apoptosis induction, cell cycle arrest, and investigation into its effects on specific molecular targets within cancer cells.
  • Inflammatory Diseases: Some quinazolines possess anti-inflammatory properties. Researchers could explore if this compound exerts similar effects and evaluate its potential for treating conditions like arthritis or inflammatory bowel disease. []

Gefitinib

Compound Description: Gefitinib (N-(3-chloro-4-(3-fluorobenzyloxy)phenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine) is a tyrosine kinase inhibitor used as a targeted therapy for non-small cell lung cancer (NSCLC) that harbors specific mutations in the epidermal growth factor receptor (EGFR) gene, such as the L858R mutation. It works by binding to the ATP-binding site of the EGFR tyrosine kinase, inhibiting its activity and blocking downstream signaling pathways involved in tumor cell growth and proliferation [].

Relevance: Gefitinib and the target compound, N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine, share a core quinazoline scaffold. This structural similarity suggests potential similarities in their binding affinities and inhibitory activities against tyrosine kinases, although their specific targets and potency may differ due to variations in their substituents [].

Erlotinib

Compound Description: Erlotinib (N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine) is another tyrosine kinase inhibitor prescribed for patients with advanced NSCLC whose tumors express EGFR mutations. Like Gefitinib, Erlotinib competitively binds to the ATP-binding site of EGFR tyrosine kinase, preventing receptor activation and tumor cell proliferation [].

Relevance: Similar to Gefitinib, Erlotinib shares the foundational quinazoline ring system with N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine. This common structural feature points towards potential overlap in their mechanisms of action and interactions with tyrosine kinases, although their specificities and potencies may vary based on their distinct chemical modifications [].

V1801

Compound Description: V1801 (N-(2-bromo-5-(trifluoromethyl) phenyl)-6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4-amine), a novel gefitinib analog, demonstrates promising activity against NSCLC cells harboring the T790M EGFR mutation, which commonly confers resistance to first-generation EGFR inhibitors. V1801 exhibits moderate EGFR kinase inhibitory activity but induces apoptosis in resistant cells primarily by upregulating the pro-apoptotic protein Noxa [].

Relevance: V1801's design is based on the structure of Gefitinib, sharing the key quinazoline core, which is also present in N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine. This structural similarity indicates a potential common binding site on EGFR and related kinases, although variations in their substituents contribute to differences in their overall binding affinities, selectivities, and downstream biological effects. While V1801 and N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine might not share the same primary mechanism of action against cancer cells, their structural resemblance suggests potential overlapping effects on EGFR signaling pathways [].

Properties

CAS Number

573678-04-3

Product Name

N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine

IUPAC Name

N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)pyridin-2-yl]quinazolin-4-amine

Molecular Formula

C21H12F6N4

Molecular Weight

434.3 g/mol

InChI

InChI=1S/C21H12F6N4/c22-20(23,24)13-4-6-14(7-5-13)31-19-15-8-3-12(10-17(15)29-11-30-19)18-16(21(25,26)27)2-1-9-28-18/h1-11H,(H,29,30,31)

InChI Key

VTANGSDRFFLTSQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)C2=CC3=C(C=C2)C(=NC=N3)NC4=CC=C(C=C4)C(F)(F)F)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

NGD8243; NGD 8243; NGD-8243

Canonical SMILES

C1=CC(=C(N=C1)C2=CC3=C(C=C2)C(=NC=N3)NC4=CC=C(C=C4)C(F)(F)F)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.